In-Depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
In-Depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
CAS Number: 261763-13-7
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, a halogenated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its physicochemical properties, synthesis, potential applications, and safety information.
Chemical and Physical Properties
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative. The presence of chlorine, fluorine, and a trifluoromethyl group on the phenyl ring significantly influences its chemical and biological characteristics.[1][2] These substitutions are common in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.
Table 1: Physicochemical Data
| Property | Value | Reference |
| CAS Number | 261763-13-7 | [3] |
| Molecular Formula | C₉H₅ClF₄O₂ | [3] |
| Molecular Weight | 256.58 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone (predicted) | General knowledge |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol for Synthesis:
This protocol is a representative example based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.
Step 1: Grignard Reagent Formation
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Reactants: 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene, magnesium turnings, and dry tetrahydrofuran (THF).
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Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in dry THF. A solution of 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene in dry THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature or slightly heated to ensure complete formation of the Grignard reagent, (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)magnesium bromide.
Step 2: Allylation
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Reactants: The prepared Grignard reagent and allyl bromide.
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Procedure: The Grignard reagent solution is cooled in an ice bath. Allyl bromide is then added dropwise, and the reaction is allowed to proceed, gradually warming to room temperature. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude allylbenzene intermediate.
Step 3: Oxidative Cleavage
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Reactants: The allylbenzene intermediate, a suitable oxidizing agent (e.g., potassium permanganate or a ruthenium-based catalyst with a co-oxidant like sodium periodate), and a solvent system (e.g., acetonitrile/water).[4]
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Procedure: The crude allylbenzene intermediate is dissolved in the chosen solvent system. The oxidizing agent is added portion-wise while monitoring the temperature. The reaction is stirred until completion (monitored by techniques like TLC or GC-MS). Upon completion, the reaction is worked up by quenching any excess oxidizing agent, followed by acidification of the mixture. The product, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, is then extracted with an organic solvent. The combined organic layers are dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Spectroscopic Data
Detailed spectroscopic data for this specific compound is not widely published. However, chemical suppliers offering this compound may provide product-specific NMR, HPLC, and LC-MS data upon request.[5]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), methylene protons (singlet or doublet), and a carboxylic acid proton (broad singlet). |
| ¹³C NMR | Carbons of the phenyl ring, the trifluoromethyl group, the methylene group, and the carboxyl group. |
| IR Spectroscopy | Characteristic peaks for C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), C-F stretching, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Role in Drug Discovery and Development
Phenylacetic acid derivatives are significant building blocks in the synthesis of a wide array of pharmaceutical compounds.[1][2] They are core components of several nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] The incorporation of trifluoromethyl and halogen groups is a well-established strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic properties.[6]
The title compound, with its specific substitution pattern, is a valuable intermediate for creating novel therapeutic agents. It can be used in the synthesis of more complex molecules targeting various biological pathways. For instance, phenylacetic acid derivatives have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation.[7]
Logical Workflow for Drug Discovery:
The following diagram illustrates a typical workflow where a compound like 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid could be utilized as a starting material or building block in a drug discovery program.
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. 261763-13-7 CAS MSDS (3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 5. 261763-13-7|3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid|BLD Pharm [bldpharm.com]
- 6. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
